molecular formula C12H15BrO3 B14044173 1-Bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one

1-Bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one

Cat. No.: B14044173
M. Wt: 287.15 g/mol
InChI Key: VLFXHMQCJTZHAF-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H15BrO3. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a hydroxymethyl group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

    Substitution: Formation of 3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-amine or similar derivatives.

    Oxidation: Formation of 3-(2-ethoxy-6-(carboxy)phenyl)propan-2-one.

    Reduction: Formation of 1-bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-ol.

Scientific Research Applications

1-Bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving brominated compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the hydroxymethyl and carbonyl groups can undergo nucleophilic addition and oxidation-reduction reactions. These interactions can modulate the activity of enzymes and other biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but with different functional groups.

    2-Bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one: Shares the bromine and hydroxymethyl groups but differs in the position of the ethoxy group.

Uniqueness

1-Bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

1-bromo-3-[2-ethoxy-6-(hydroxymethyl)phenyl]propan-2-one

InChI

InChI=1S/C12H15BrO3/c1-2-16-12-5-3-4-9(8-14)11(12)6-10(15)7-13/h3-5,14H,2,6-8H2,1H3

InChI Key

VLFXHMQCJTZHAF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1CC(=O)CBr)CO

Origin of Product

United States

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